N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide
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Overview
Description
N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolopyridazine core, a dimethylphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethylphenyl derivative reacts with the triazolopyridazine intermediate.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound to attach the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[3-(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)phenyl]acetamide: This compound shares a similar triazolopyridazine core but differs in the substituents attached to the core.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Another compound with a similar core structure but different functional groups.
Uniqueness
N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-[6-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S2/c1-16-8-9-17(2)18(14-16)15-30-22-11-10-20-24-25-21(27(20)26-22)12-13-23-31(28,29)19-6-4-3-5-7-19/h3-11,14,23H,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFHYLGHJJQHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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